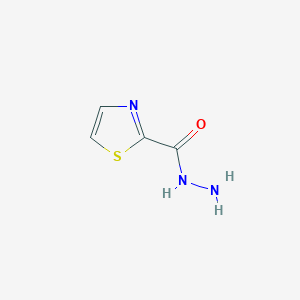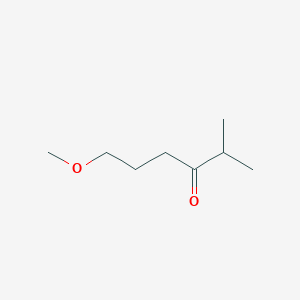
6-Methoxy-2-methyl-3-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methyl-3-hexanone, also known as MMH, is a colorless liquid with a fruity odor. It is a ketone compound that is commonly used in the fragrance and flavor industry. The compound is synthesized through a multi-step process that involves the reaction of 2-methyl-3-pentanone with methanol in the presence of a catalyst. The resulting product is then purified through distillation.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-methyl-3-hexanone is not well understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitters in the brain, and is thought to play a role in anxiety and other mood disorders.
Efectos Bioquímicos Y Fisiológicos
6-Methoxy-2-methyl-3-hexanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to have sedative and anxiolytic effects, and has been used as a model compound for the study of anxiety and depression. 6-Methoxy-2-methyl-3-hexanone has also been shown to have anticonvulsant and antinociceptive effects, and has been studied for its potential use in the treatment of epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methoxy-2-methyl-3-hexanone in lab experiments include its high purity and yield, as well as its well-characterized chemical properties. However, the compound is relatively expensive and may not be readily available in some regions. In addition, the mechanism of action of 6-Methoxy-2-methyl-3-hexanone is not well understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 6-Methoxy-2-methyl-3-hexanone. One area of interest is the development of new synthetic methods for the compound, with the goal of increasing yield and reducing costs. Another area of interest is the study of the compound's potential use in the treatment of anxiety and other mood disorders. Finally, there is ongoing research into the potential use of 6-Methoxy-2-methyl-3-hexanone as a biofuel, with the goal of developing more sustainable and environmentally friendly energy sources.
Métodos De Síntesis
The synthesis of 6-Methoxy-2-methyl-3-hexanone involves several steps, including the reaction of 2-methyl-3-pentanone with methanol in the presence of a catalyst. The reaction takes place under reflux conditions and is followed by a purification step using distillation. The yield of 6-Methoxy-2-methyl-3-hexanone is typically high, with a purity of over 95%.
Aplicaciones Científicas De Investigación
6-Methoxy-2-methyl-3-hexanone has been extensively studied for its potential use in the fragrance and flavor industry. The compound is commonly used as a flavoring agent in food products, and as a fragrance component in perfumes and cosmetics. 6-Methoxy-2-methyl-3-hexanone has also been studied for its potential use as a biofuel, due to its high energy density and low toxicity.
Propiedades
Número CAS |
17429-05-9 |
|---|---|
Nombre del producto |
6-Methoxy-2-methyl-3-hexanone |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
6-methoxy-2-methylhexan-3-one |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(9)5-4-6-10-3/h7H,4-6H2,1-3H3 |
Clave InChI |
DKSVJNVVHZQCEX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CCCOC |
SMILES canónico |
CC(C)C(=O)CCCOC |
Otros números CAS |
17429-05-9 |
Sinónimos |
6-Methoxy-2-methyl-3-hexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



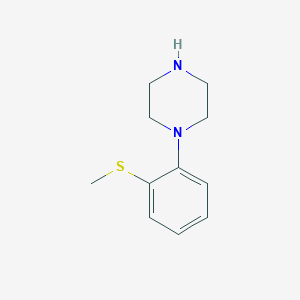
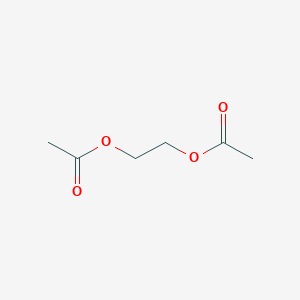
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
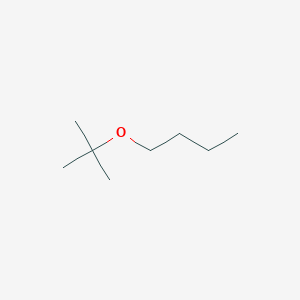
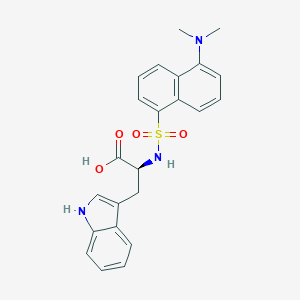
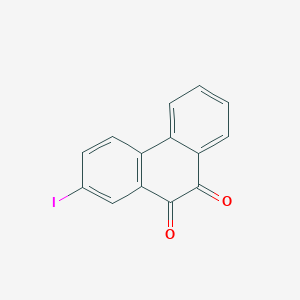
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
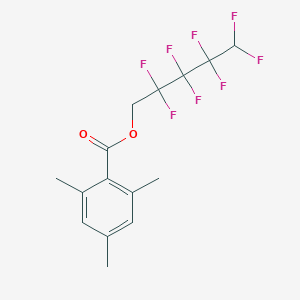

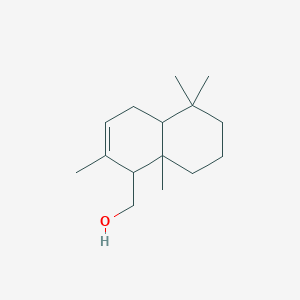
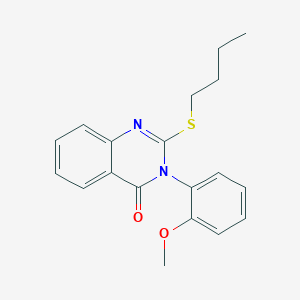

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
